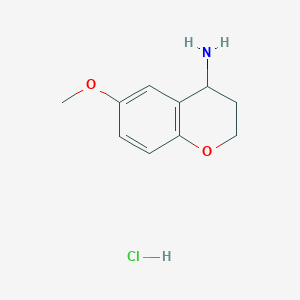

6-Methoxychroman-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxychroman-4-amine hydrochloride is a chemical compound with the CAS Number: 67858-19-9 . It has a molecular weight of 215.68 and its IUPAC name is 6-methoxy-3,4-dihydro-2H-chromen-4-ylamine hydrochloride .

Molecular Structure Analysis

The molecular formula of 6-Methoxychroman-4-amine hydrochloride is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c1-12-7-2-3-10-8 (6-7)9 (11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H .Physical And Chemical Properties Analysis

6-Methoxychroman-4-amine hydrochloride is a solid at room temperature . The compound’s exact mass and monoisotopic mass are 179.094628657 g/mol . It has a topological polar surface area of 44.5 Ų .科学的研究の応用

Antimicrobial and Anticoccidial Activities

Research indicates that derivatives of 6-Methoxychroman-4-amine hydrochloride, specifically 5-amino derivatives, show promising antimicrobial and anticoccidial activities. These compounds, when administered orally, provided total protection against Eimeria tenella in chickens (Georgiadis, 1976).

Synthesis of 6-Methoxy-2-benzoxazolinone

The compound has been utilized in the synthesis of 6-Methoxy-2-benzoxazolinone, a chemical process involving the formation and reduction of 5-methoxy-2-nitrophenol and the fusion of the corresponding amine hydrochloride with urea (Richey, Scism, Caskey, & BeMiller, 1975).

Application in Cancer Cell Growth Inhibition

A related study discusses the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, demonstrating significant inhibitory effects on cancer cell growth (Pettit et al., 2003).

Role in Synthesis of Carnitine Analogs

Carnitine analogs were synthesized using 4-dialkylamino-3-hydroxybutyric acid hydrochlorides and methochlorides, analogs of carnitine, by treating tert-butyl 3,4-epoxybutyrate with the appropriate amine or amine hydrochloride (Boots & Boots, 1975).

Study in Millimeter- and Submillimeter-Wave Regions

Methoxyamine, derived from its hydrochloride salt, was studied for its rotational spectrum in the millimeter- and submillimeter-wave regions, aiming at its detection in the interstellar medium (Kolesniková et al., 2018).

Glial GABA Uptake Inhibition

Research on 3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, a compound related to 6-Methoxychroman-4-amine hydrochloride, revealed its role as a selective inhibitor of glial GABA uptake, important in the study of neurotransmission (Falch et al., 1999).

Fluorescently Labeled Biocompatible Polymers

Another study utilized derivatives of 6-Methoxychroman-4-amine hydrochloride in synthesizing fluorescently labeled biocompatible polymers for biomedical studies (Madsen, Warren, Armes, & Lewis, 2011).

Rapid RAFT Polymerization of Primary Amine Functional Monomer

The compound has been involved in the rapid RAFT polymerization of primary amine functional monomers under visible light irradiation, demonstrating a controlled polymerization process (Liu et al., 2013).

Safety and Hazards

特性

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQHESJUHEMLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604917 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67858-19-9 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)

amine](/img/structure/B1357731.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)